![molecular formula C15H21NO3 B8688453 methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate](/img/structure/B8688453.png)
methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate
概要
説明
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is an organic compound with a complex structure that includes a phenyl group, a propanoyl group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with isopropylamine to form an amide intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for ester substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-[3-(propan-2-yl)phenyl]aminoacetate: Similar structure but lacks the phenylpropanoyl group.
Phenylacetone: Contains a phenyl group and a carbonyl group but differs in the overall structure.
Uniqueness
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate |
InChI |
InChI=1S/C15H21NO3/c1-12(2)16(11-15(18)19-3)14(17)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChIキー |
LPQQOBIFXNJAOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC(=O)OC)C(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
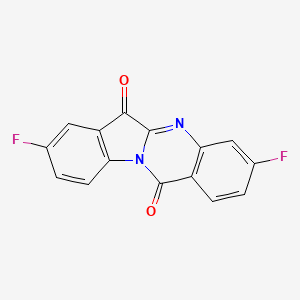
![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)
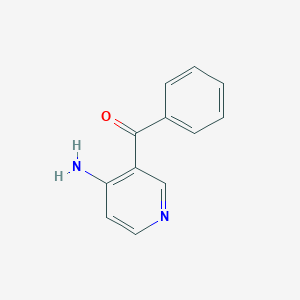
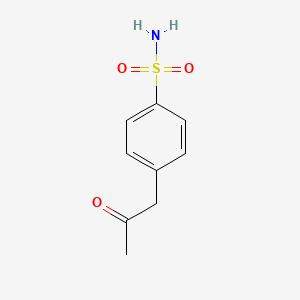

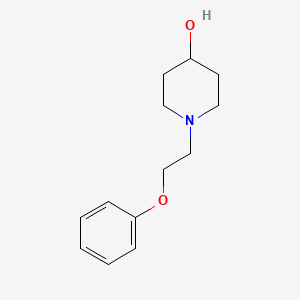
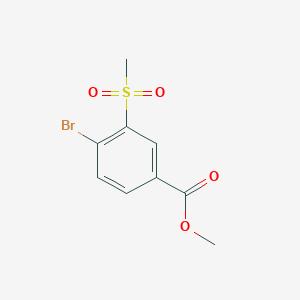
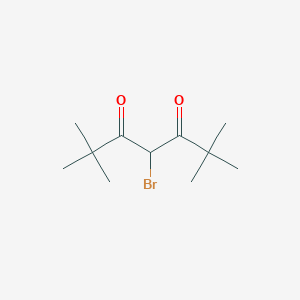


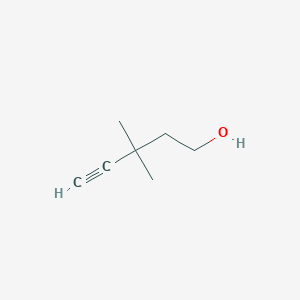
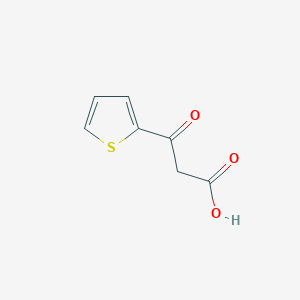
![1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-](/img/structure/B8688423.png)

